2-[[4-Carboxy-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid
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Overview
Description
BGC 945 is a novel tumor-selective thymidylate synthase inhibitor. It is specifically transported into tumors that overexpress the alpha-folate receptor. This compound is based on a cyclopenta[g]quinazoline structure and has shown significant potential in targeting cancer cells while minimizing toxicity to normal tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
BGC 945 is synthesized through a series of chemical reactions involving the formation of the cyclopenta[g]quinazoline core. The synthetic route typically involves the following steps:
- Formation of the quinazoline ring.
- Introduction of the cyclopentane moiety.
- Functionalization of the quinazoline ring to introduce the necessary substituents for thymidylate synthase inhibition .
Industrial Production Methods
The industrial production of BGC 945 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Purification steps including crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
BGC 945 primarily undergoes the following types of reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: Modifications to the functional groups on the cyclopentane moiety.
Cyclization Reactions: Formation of the cyclopenta[g]quinazoline core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride).
Cyclization Reactions: Catalysts and specific reaction conditions to facilitate ring closure.
Major Products
The major products formed from these reactions are intermediates that lead to the final BGC 945 compound. Each step is carefully controlled to ensure the correct functional groups are introduced and the desired structure is achieved .
Scientific Research Applications
BGC 945 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying thymidylate synthase inhibition and receptor-mediated drug delivery.
Biology: Investigated for its selective targeting of cancer cells overexpressing the alpha-folate receptor.
Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly ovarian cancer.
Industry: Utilized in the development of targeted cancer therapies and diagnostic tools
Mechanism of Action
BGC 945 exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. The compound is selectively transported into cancer cells via the alpha-folate receptor, which is overexpressed in certain tumors. Once inside the cell, BGC 945 inhibits thymidylate synthase, leading to the disruption of DNA synthesis and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
CB300638: Another alpha-folate receptor-targeted thymidylate synthase inhibitor.
Plevitrexed: A reduced-folate carrier-mediated thymidylate synthase inhibitor.
Uniqueness of BGC 945
BGC 945 is unique due to its high selectivity for the alpha-folate receptor and its potent inhibition of thymidylate synthase. Unlike other antifolates, BGC 945 has low affinity for the reduced-folate carrier, minimizing its uptake in normal tissues and reducing potential side effects .
Properties
IUPAC Name |
2-[[4-carboxy-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O10/c1-2-13-37(25-10-5-18-14-24-21(15-20(18)25)30(43)36-26(16-38)33-24)19-6-3-17(4-7-19)29(42)35-23(32(46)47)8-11-27(39)34-22(31(44)45)9-12-28(40)41/h1,3-4,6-7,14-15,22-23,25,38H,5,8-13,16H2,(H,34,39)(H,35,42)(H,40,41)(H,44,45)(H,46,47)(H,33,36,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHRBQOZEMFKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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